molecular formula C16H18ClN3O2S B11016398 N-[4-(acetylamino)phenyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide

N-[4-(acetylamino)phenyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide

Cat. No.: B11016398
M. Wt: 351.9 g/mol
InChI Key: LKEWVBLZZIWYHI-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.

    Introduction of the Chlorine Atom: Chlorination of the thiazole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the 2-Methylpropyl Group: This step involves an alkylation reaction where the thiazole ring is treated with an appropriate alkyl halide in the presence of a base.

    Formation of the Carboxamide Group: The carboxamide group is introduced through an acylation reaction using acetic anhydride and an amine derivative.

    Final Coupling: The final step involves coupling the acetylamino phenyl group with the substituted thiazole ring under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chlorine atom in the thiazole ring can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions typically use bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(acetylamino)phenyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or other pharmacologically active agents.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(acetylamino)phenyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide is unique due to the presence of the thiazole ring substituted with a chlorine atom and a 2-methylpropyl group. This specific substitution pattern imparts distinct chemical and biological properties, differentiating it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C16H18ClN3O2S

Molecular Weight

351.9 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C16H18ClN3O2S/c1-9(2)8-13-14(20-16(17)23-13)15(22)19-12-6-4-11(5-7-12)18-10(3)21/h4-7,9H,8H2,1-3H3,(H,18,21)(H,19,22)

InChI Key

LKEWVBLZZIWYHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)Cl)C(=O)NC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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